molecular formula C8H4BrFO3 B13436457 8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one

8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B13436457
M. Wt: 247.02 g/mol
InChI Key: LHUCMBGVSDPLPH-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one is a heterocyclic compound that belongs to the family of benzo[d][1,3]dioxin-4-ones. These compounds are known for their diverse applications in medicinal, agricultural, and synthetic chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile as the reaction medium . The reaction is carried out at room temperature, and the resulting product is then purified through standard procedures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions can be optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one
  • 4H-benzo[d][1,3]dioxin-4-one derivatives

Uniqueness

8-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

8-bromo-6-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H4BrFO3/c9-6-2-4(10)1-5-7(6)12-3-13-8(5)11/h1-2H,3H2

InChI Key

LHUCMBGVSDPLPH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=C(C=C2Br)F)C(=O)O1

Origin of Product

United States

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